![molecular formula C16H19NO7 B14285485 Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate CAS No. 117903-12-5](/img/structure/B14285485.png)
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate is an organic compound with a complex structure that includes a nitrophenyl group, an oxopropyl group, and a propanedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate typically involves the alkylation of enolate ions. The enolate ion is generated from diethyl malonate (diethyl propanedioate) by treatment with a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide, such as 4-nitrophenyl-2-oxopropyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH^-) or alkoxide ions (RO^-) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the nitrophenyl and oxopropyl groups.
Diethyl [1-(4-methoxyphenyl)-2-oxopropyl]propanedioate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
117903-12-5 |
|---|---|
Fórmula molecular |
C16H19NO7 |
Peso molecular |
337.32 g/mol |
Nombre IUPAC |
diethyl 2-[1-(4-nitrophenyl)-2-oxopropyl]propanedioate |
InChI |
InChI=1S/C16H19NO7/c1-4-23-15(19)14(16(20)24-5-2)13(10(3)18)11-6-8-12(9-7-11)17(21)22/h6-9,13-14H,4-5H2,1-3H3 |
Clave InChI |
JRIQDZSMLVFWOL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
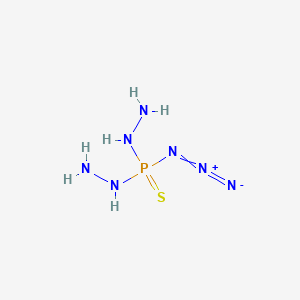
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

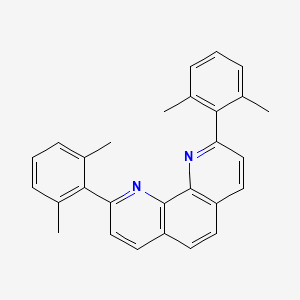
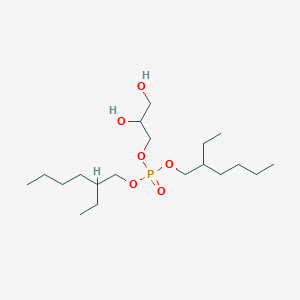
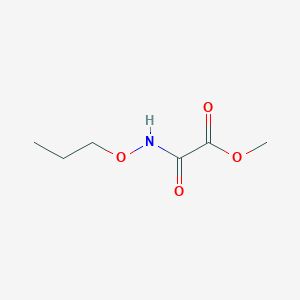
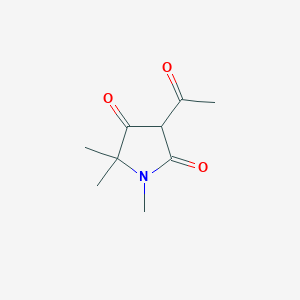
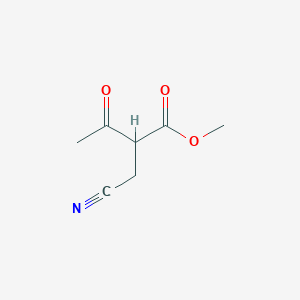
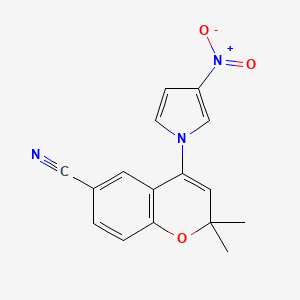

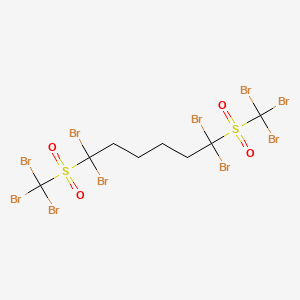

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
